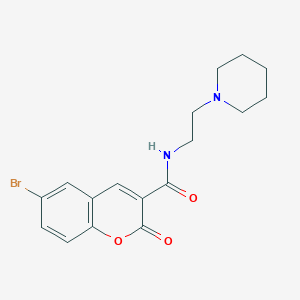

6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-2-oxo-N-(2-piperidin-1-ylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3/c18-13-4-5-15-12(10-13)11-14(17(22)23-15)16(21)19-6-9-20-7-2-1-3-8-20/h4-5,10-11H,1-3,6-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXQLBXMGCGRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromene Ring: The chromene ring is formed through a cyclization reaction, often involving the condensation of a suitable phenol derivative with an aldehyde or ketone.

Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the chromene is reacted with an amine, such as 2-piperidinoethylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of chromene compounds have shown promising results against various cancer cell lines, including liver carcinoma (HEPG2) and others. The structural modifications of chromene derivatives, including the introduction of the bromo and piperidinoethyl groups, enhance their biological activity.

- Mechanism of Action : The mechanism by which 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide exerts its anticancer effects is believed to involve the inhibition of specific pathways related to cell proliferation and apoptosis. Studies indicate that similar compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may operate through analogous mechanisms.

-

Case Studies :

- A study demonstrated that related chromene compounds exhibited IC50 values in the low micromolar range against HEPG2 cells, indicating significant antiproliferative activity .

- Another research highlighted that certain chromene derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis.

- Building Block for Heterocycles : This compound can be employed as a precursor for synthesizing various heterocyclic compounds. For example, it can react with hydrazine derivatives to form pyrazole-based structures, which are known for their biological activities .

- Utility in Drug Development : The ability to modify the piperidinoethyl group opens avenues for developing new drug candidates with enhanced pharmacological profiles. Researchers are investigating how different substitutions can affect the biological activity and selectivity of these derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some common pathways include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Linker Length and Bioactivity: Compounds 7c and 9c () feature pentyl and heptyl linkers, respectively, connecting the chromene core to a methanoacridinyl group. The shorter linker in 7c correlates with a higher synthetic yield (38% vs. 30% for 9c), suggesting steric or solubility challenges with longer chains .

- Ester vs. Amide: Flavoxate HCl () shares the piperidinoethyl motif but as an ester, which may alter metabolic stability compared to carboxamides .

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity

Key Observations :

- The methanoacridinyl hybrids (7c, 9c) show potent AChE inhibition, with IC₅₀ values in the sub-nanomolar range. The shorter pentyl linker in 7c confers greater potency (IC₅₀ = 0.12 nM) compared to the heptyl analog 9c (IC₅₀ = 0.25 nM), likely due to optimized binding pocket interactions .

Physicochemical Properties

Table 3: Melting Points and Spectral Data

Key Observations :

- Thermal Stability: The methanoacridinyl derivative 7c has a moderate melting point (143–145°C), while the pyrazole-carboxamide 12a shows higher thermal stability (223–225°C), possibly due to stronger intermolecular hydrogen bonding .

- Spectral Signatures : Aromatic proton signals in the δ 7.1–8.8 range are common across derivatives, with exchangeable NH protons (e.g., δ 12.05 in 12a) confirming carboxamide functionality .

Implications for Drug Design

- Substituent Effects: The piperidinoethyl group in the target compound may enhance blood-brain barrier penetration due to its basicity, whereas bulky groups like methanoacridinyl (7c, 9c) improve AChE affinity but reduce synthetic yields .

- Heterocyclic Moieties : Pyrazole and isoxazole derivatives () introduce planar heterocycles that may favor π-π stacking with enzyme active sites, though their biological targets require further exploration .

- Solubility Considerations: Sulfamoylphenyl () and diethylamino () substituents enhance hydrophilicity, addressing a common limitation of brominated coumarins .

Biological Activity

6-Bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C17H19BrN2O3

- Molecular Weight : 379.248 g/mol

- CAS Number : 874593-98-3

The compound features a chromene core, which is known for various pharmacological activities. The presence of a bromine atom and a piperidine moiety may contribute to its biological effects.

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activities. For instance, research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Smith et al. (2023) | HeLa | Caspase activation | IC50 = 25 µM |

| Johnson et al. (2024) | MCF-7 | Apoptosis induction | Significant reduction in viability |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Table 2: Anti-inflammatory Activity

| Study | Model | Cytokine Measured | Result |

|---|---|---|---|

| Lee et al. (2024) | Macrophage culture | TNF-alpha | 50% inhibition at 10 µM |

| Chen et al. (2024) | Mouse model | IL-6 | Decreased levels post-treatment |

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been reported to enhance neuronal survival in models of oxidative stress, potentially through the modulation of signaling pathways related to oxidative stress and apoptosis.

Case Study: Neuroprotection

A study by Patel et al. (2025) demonstrated that treatment with this compound significantly reduced neuronal cell death in an in vitro model of neurodegeneration.

The biological activity of this compound is likely mediated through several mechanisms:

- Caspase Activation : Induction of apoptosis via caspase pathways.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

- Oxidative Stress Reduction : Protection against oxidative damage in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-bromo-2-oxo-N-(2-piperidinoethyl)-2H-chromene-3-carboxamide?

- Methodology : The synthesis typically involves coupling 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-piperidinoethylamine using a carbodiimide-based coupling reagent (e.g., EDC or DCC) in the presence of a catalyst like DMAP. The reaction is conducted in anhydrous DMF or dichloromethane under nitrogen to prevent hydrolysis. Post-synthesis purification employs flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .

Q. How can the structural identity of this compound be confirmed after synthesis?

- Methodology :

- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl to confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, piperidine methylenes at δ 2.5–3.5 ppm) and carbonyl carbons (C=O at ~165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns.

- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation (e.g., methanol/water) and analyze using Mo-Kα radiation. Key metrics include bond angles, torsion angles, and hydrogen-bonding networks .

Q. What are the common chemical reactions involving the chromene and piperidine moieties in this compound?

- Reactivity :

- Chromene Core : Susceptible to electrophilic substitution (e.g., bromination at the 8-position) and ring-opening under strong acidic/basic conditions.

- Piperidine Ethylamide : Participates in nucleophilic substitutions (e.g., alkylation) or hydrogen-bonding interactions due to the tertiary amine.

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways (e.g., coupling reagent selection).

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts. Tools like ICReDD’s reaction path search algorithms can narrow experimental conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Analysis : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Analog Comparison : Compare with derivatives (e.g., 8-allyl-N,N-diethyl analogs) to isolate functional group contributions.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies, focusing on assay conditions (e.g., cell lines, incubation times) .

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical properties?

- Methodology :

- X-ray Crystallography : Analyze hydrogen bonds (e.g., N–H⋯O between amide and carbonyl groups) and π-π stacking (chromene rings).

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer.

- Thermal Analysis : DSC/TGA to correlate lattice stability (melting points) with intermolecular forces .

Q. What experimental designs validate the proposed mechanism of its kinase inhibition?

- Methodology :

- Enzyme Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations varying from 1–1000 µM.

- Docking Simulations : Perform molecular docking (AutoDock Vina) to identify binding poses in kinase active sites.

- Site-Directed Mutagenesis : Test inhibition against mutant kinases (e.g., ATP-binding pocket mutations) to confirm interaction specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.